molecular formula C9H18ClNO3 B11882985 3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride

3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride

Cat. No.: B11882985
M. Wt: 223.70 g/mol
InChI Key: QPPAUSAJZFIQBE-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride is an organic compound that features a morpholine ring, a butanoic acid moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3-methyl-2-bromobutanoic acid with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(morpholin-4-yl)propanoic acid
  • 3-Methyl-2-(piperidin-4-yl)butanoic acid
  • 3-Methyl-2-(pyrrolidin-4-yl)butanoic acid

Uniqueness

3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or substituents .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

3-methyl-2-morpholin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(2)8(9(11)12)10-3-5-13-6-4-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H

InChI Key

QPPAUSAJZFIQBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCOCC1.Cl

Origin of Product

United States

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